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Compound of Interest

Compound Name: ST1936

Cat. No.: B1139104

For Researchers, Scientists, and Drug Development Professionals

ST1936, with the chemical name 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine,
IS a selective and potent agonist of the serotonin 6 (5-HT6) receptor.[1][2] This document
provides a comprehensive overview of its pharmacological properties, including its binding
affinity, functional activity, and pharmacokinetic profile, supported by detailed experimental
methodologies and visual representations of its mechanism of action.

Binding Affinity and Selectivity

ST1936 exhibits a nanomolar affinity for the human 5-HT6 receptor. Its selectivity has been
evaluated against a panel of other receptors, demonstrating a preference for the 5-HT6
receptor.

Table 1: Binding Affinity (Ki) of ST1936 at Various Receptors

Receptor Species Ki (nM)
5-HT6 Human 13[1]
5-HT7 Human 168[1]
5-HT2B Human 245[1]
a2-adrenergic Human/Rat 300
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Functional Activity

ST1936 acts as a full agonist at the 5-HT6 receptor, which is a Gs-protein-coupled receptor
(GPCR). Activation of the 5-HT6 receptor by ST1936 initiates a signaling cascade that leads to
the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine
monophosphate (CAMP) levels. This signaling pathway further modulates the activity of
downstream effectors, including protein kinase A (PKA), extracellular signal-regulated kinases
1/2 (ERK1/2), and the non-receptor tyrosine kinase, Fyn.

Signaling Pathway of ST1936 at the 5-HT6 Receptor
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Caption: ST1936-mediated 5-HT6 receptor signaling cascade.

Pharmacokinetic Profile

The pharmacokinetic properties of ST1936 and its primary metabolites, ST4166 (N-oxide) and
ST5523 (N-demethyl), have been characterized in rats following intraperitoneal administration.

Table 2: Pharmacokinetic Parameters of ST1936 and its Metabolites in Rats (20 mg/kg, i.p.)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1139104?utm_src=pdf-body
https://www.benchchem.com/product/b1139104?utm_src=pdf-body
https://www.benchchem.com/product/b1139104?utm_src=pdf-body
https://www.benchchem.com/product/b1139104?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139104?utm_src=pdf-body
https://www.benchchem.com/product/b1139104?utm_src=pdf-body
https://www.benchchem.com/product/b1139104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Compound i Tmax (h) EIimir.1ation BrainIPIaTsma
Half-life (h) AUC Ratio

ST1936 Plasma ~0.25 ~1 53

Brain ~0.25 ~1

ST4166 Plasma 0.25-05 ~1 0.10

Brain 0.25-0.5 ~1

ST5523 Plasma ~0.25 ~1 11

Brain ~1 ~1

These data indicate that ST1936 is rapidly absorbed and readily crosses the blood-brain

barrier, achieving significantly higher concentrations in the brain compared to plasma. Its

metabolites also have short half-lives.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the

pharmacological profile of ST1936.

This assay is employed to determine the binding affinity (Ki) of ST1936 for the 5-HT6 receptor.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for determining receptor binding affinity.
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Protocol Details:

Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the
human 5-HT6 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet
the membranes. The pellet is then resuspended in the final assay buffer.

Binding Reaction: The assay is typically performed in a 96-well plate format. A constant
concentration of a suitable radioligand, such as [3H]-lysergic acid diethylamide ([3H]-LSD), is
incubated with the cell membranes in the presence of varying concentrations of the
unlabeled test compound (ST1936). Non-specific binding is determined in the presence of a
high concentration of a non-radiolabeled competitor.

Separation and Quantification: The reaction is terminated by rapid filtration through glass
fiber filters, which trap the membranes with the bound radioligand. The filters are then
washed to remove unbound radioligand. The amount of radioactivity retained on the filters is
guantified using a scintillation counter.

Data Analysis: The concentration of ST1936 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is
then calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the ability of ST1936 to stimulate the production of cAMP, a key second
messenger in the 5-HT6 receptor signaling pathway.

Experimental Workflow for CAMP Assay
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Caption: Workflow for measuring agonist-induced cAMP production.

Protocol Details:

e Cell Culture and Stimulation: HEK-293 cells stably expressing the 5-HT6 receptor are

cultured to an appropriate confluency. The cells are then harvested and resuspended in a
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stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the
degradation of cCAMP. The cells are then stimulated with varying concentrations of ST1936
for a defined period.

e CAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP
concentration is measured. Several methods can be employed for cAMP quantification,
including Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® TR-FRET assays,
and AlphaScreen® technology. These are competitive immunoassays where endogenously
produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

o Data Analysis: The concentration of ST1936 that produces 50% of the maximal response
(EC50) is determined by fitting the concentration-response data to a sigmoidal dose-
response curve.

Conclusion

ST1936 is a valuable research tool for investigating the physiological and pathological roles of
the 5-HT6 receptor. Its high affinity, selectivity, and potent agonist activity, coupled with its
ability to penetrate the central nervous system, make it a suitable candidate for in vitro and in
vivo studies. The detailed pharmacological profile and experimental methodologies provided in
this guide offer a solid foundation for researchers and drug development professionals working
in the field of serotonergic neurotransmission and related disorders.
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[https://www.benchchem.com/product/b1139104#what-is-the-pharmacological-profile-of-
st1936]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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